molecular formula C21H23ClN6O2 B11297836 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11297836
M. Wt: 426.9 g/mol
InChI Key: HOWSWCHFAMCSDF-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a dimethylaminopyrimidinyl group linked through a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:

    Formation of the 5-chloro-2-methoxyphenyl isocyanate: This can be achieved by reacting 5-chloro-2-methoxyaniline with phosgene under controlled conditions.

    Preparation of the 6-(dimethylamino)-2-methylpyrimidin-4-ylamine: This intermediate is synthesized through a series of reactions starting from 2-methylpyrimidine.

    Coupling Reaction: The final step involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 6-(dimethylamino)-2-methylpyrimidin-4-ylamine to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-hydroxy-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea.

    Reduction: Formation of 3-(5-chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiourea: Similar structure but with a thiourea moiety.

    3-(5-Chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

The uniqueness of 3-(5-chloro-2-methoxyphenyl)-1-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23ClN6O2

Molecular Weight

426.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C21H23ClN6O2/c1-13-23-19(12-20(24-13)28(2)3)25-15-6-8-16(9-7-15)26-21(29)27-17-11-14(22)5-10-18(17)30-4/h5-12H,1-4H3,(H,23,24,25)(H2,26,27,29)

InChI Key

HOWSWCHFAMCSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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